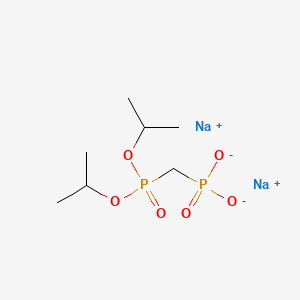
Diisopropyl methylenediphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl methylenediphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C7H16Na2O6P2 and its molecular weight is 304.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Research has indicated that diisopropyl methylenediphosphonate can be utilized in the development of anticancer agents. Its phosphonate groups allow it to mimic natural phosphates, potentially interfering with cancer cell metabolism.
- Mechanistic Insights : Studies have shown that compounds derived from methylenediphosphonates can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values were notably low, indicating strong antiproliferative activity .
Antiviral Properties
There is emerging evidence suggesting that this compound may possess antiviral properties. Some studies have explored its effectiveness against viral infections, particularly those affecting the respiratory system.
- Research Findings : Preliminary studies indicated that derivatives of the compound could inhibit viral replication in cell cultures, although further research is necessary to confirm these findings and elucidate mechanisms .
Fungicidal Activity
This compound has shown potential as a fungicide in agricultural applications. Its ability to disrupt fungal cell membranes makes it an attractive candidate for crop protection.
- Field Trials : In several field trials, formulations containing this compound demonstrated effective control over common fungal pathogens in crops such as wheat and corn .
Plant Growth Regulation
The compound may also act as a plant growth regulator, enhancing growth rates and yield in certain crops.
- Mechanism of Action : The proposed mechanism involves the modulation of plant hormone levels, particularly auxins and gibberellins, leading to improved growth responses .
Plasticizers
This compound has been identified as a potential plasticizer for polymers due to its ability to improve flexibility and processability.
- Application in Polymers : When incorporated into polymer matrices, it enhances mechanical properties while maintaining thermal stability. This application is particularly relevant for producing flexible PVC products .
Corrosion Inhibitors
The compound has also been studied for its efficacy as a corrosion inhibitor in metal coatings.
- Performance Data : Laboratory tests have shown that formulations containing this compound significantly reduce corrosion rates on metal surfaces exposed to aggressive environments .
Data Summary Table
Propriétés
Numéro CAS |
73499-18-0 |
|---|---|
Formule moléculaire |
C7H16Na2O6P2 |
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
disodium;di(propan-2-yloxy)phosphorylmethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C7H18O6P2.2Na/c1-6(2)12-15(11,13-7(3)4)5-14(8,9)10;;/h6-7H,5H2,1-4H3,(H2,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
ONKXGUBRCGUWJB-UHFFFAOYSA-L |
SMILES |
CC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+] |
SMILES canonique |
CC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+] |
Key on ui other cas no. |
73499-18-0 |
Synonymes |
diisopropyl methylenediphosphonate DIPMDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















